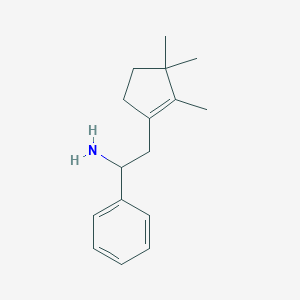
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane, also known as APTC, is a synthetic compound that has been studied for its potential use in scientific research. APTC belongs to the class of compounds known as cyclopentenylamines, which are known to have various biological activities.
Mécanisme D'action
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane inhibits the activity of LSD1 by binding to its active site. LSD1 is an enzyme that removes methyl groups from lysine residues on histone proteins, leading to changes in gene expression. By inhibiting LSD1, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane can alter gene expression patterns and potentially have therapeutic effects.
Effets Biochimiques Et Physiologiques
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been shown to increase the levels of acetylcholine in the brain, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane in lab experiments is its specificity for LSD1. This allows researchers to selectively inhibit LSD1 activity and study its effects on gene expression. However, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has limitations as well. It has poor solubility in water, which can make it difficult to use in some experiments. Additionally, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Orientations Futures
There are several future directions for the study of 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its effects on other enzymes involved in epigenetic regulation. Additionally, further studies are needed to understand the in vivo effects of 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane and its potential for clinical applications.
Méthodes De Synthèse
The synthesis of 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane involves several steps, including the reaction of 2,3,3-trimethylcyclopent-2-en-1-one with phenylhydrazine to form 2,3,3-trimethylcyclopent-1-en-1-yl phenylhydrazine. This intermediate is then reacted with ethyl chloroacetate to form the ethyl ester of 1-phenyl-2-(2,3,3-trimethylcyclopent-1-en-1-yl)hydrazinecarboxylic acid. Finally, the ethyl ester is hydrolyzed to form 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane.
Applications De Recherche Scientifique
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a role in epigenetic regulation. 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
147352-77-0 |
|---|---|
Nom du produit |
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane |
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine |
InChI |
InChI=1S/C16H23N/c1-12-14(9-10-16(12,2)3)11-15(17)13-7-5-4-6-8-13/h4-8,15H,9-11,17H2,1-3H3 |
Clé InChI |
YHISNGTYOBISAL-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)N |
SMILES canonique |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)N |
Synonymes |
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



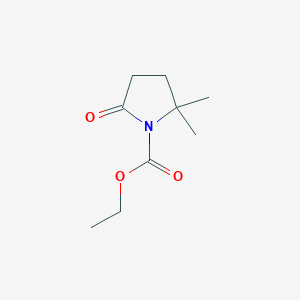
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
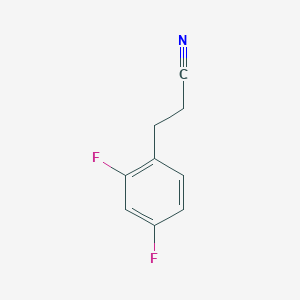
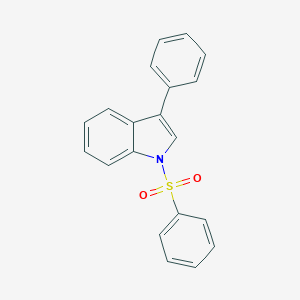
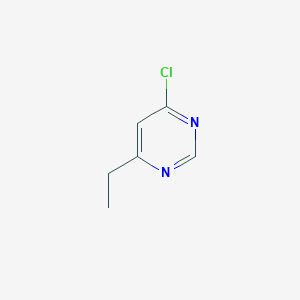
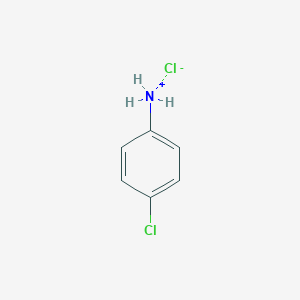
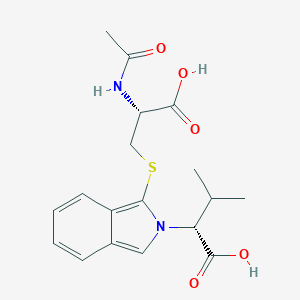
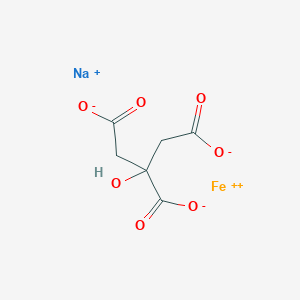
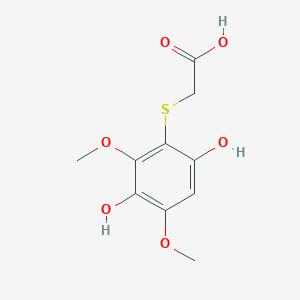
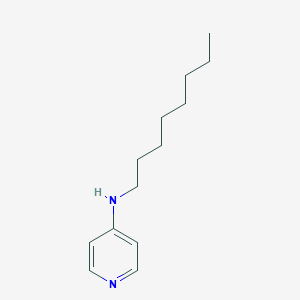
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
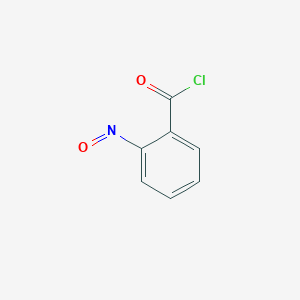
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)